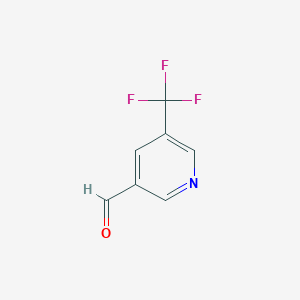

5-(Trifluoromethyl)nicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO/c8-7(9,10)6-1-5(4-12)2-11-3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEHHNVILFHOIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563714 | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-67-6 | |

| Record name | 5-(Trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Trifluoromethyl Nicotinaldehyde and Its Analogues

Primary Synthetic Routes to Trifluoromethylnicotinaldehyde Core Structures

The construction of the core trifluoromethylpyridine structure can be achieved through several fundamental strategies. These include the assembly of the heterocyclic ring from acyclic fluorinated precursors, the transformation of existing functional groups on the ring, and the direct attachment of the trifluoromethyl moiety.

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

A powerful strategy for synthesizing trifluoromethyl-substituted pyridines involves the cyclocondensation of acyclic precursors where the trifluoromethyl group is already present. jst.go.jpnih.gov This "building block" approach ensures the precise placement of the CF3 group in the final heterocyclic structure. A variety of fluorine-containing building blocks are commercially available or can be readily synthesized for this purpose. jst.go.jpnih.govresearchgate.net The selection of the specific building block and reaction partners allows for the construction of a diverse range of substituted pyridines.

Commonly employed trifluoromethyl-containing building blocks include β-ketoesters, diketones, and enones. jst.go.jpnih.govresearchgate.net For instance, the synthesis of 6-(trifluoromethyl)nicotinaldehyde, an analogue of the target molecule, has been achieved via a cyclocondensation reaction using (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. jst.go.jp

Table 1: Common Trifluoromethyl-Containing Building Blocks for Pyridine (B92270) Synthesis

| Building Block Name | Chemical Structure |

|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | CF₃COCH₂COOEt |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | EtOCH=CHCOCF₃ |

| 2,2,2-Trifluoroacetyl chloride | CF₃COCl |

This table summarizes key building blocks used in cyclocondensation reactions to form trifluoromethyl-substituted pyridine rings. jst.go.jpnih.gov

Halogen-Fluorine Exchange Approaches in the Synthesis of Trifluoromethylpyridines

A historically significant and industrially relevant method for introducing a trifluoromethyl group to a pyridine ring is through a halogen-fluorine exchange reaction. nih.gov This process typically involves the conversion of a trichloromethyl (-CCl₃) group to a trifluoromethyl (-CF₃) group. The first synthesis of a trifluoromethylpyridine in 1947 utilized this type of transformation, starting from the chlorination and subsequent fluorination of picoline. nih.gov

The reaction is most commonly performed by treating a (trichloromethyl)pyridine compound with a fluorinating agent, such as hydrogen fluoride (B91410) (HF) or antimony trifluoride (SbF₃), often under high temperatures. nih.govgoogle.com The process can be conducted in the liquid or vapor phase, with the vapor-phase reaction often being advantageous for industrial-scale production. jst.go.jpnih.gov For example, 2-chloro-5-(trifluoromethyl)pyridine (B1661970), a key intermediate for various agrochemicals, can be produced in good yield through a one-step, simultaneous vapor-phase chlorination/fluorination of 3-picoline over a transition metal-based catalyst. jst.go.jpnih.gov

Table 2: Halogen-Fluorine Exchange Reaction Parameters

| Starting Material | Fluorinating Agent | Catalyst | Phase | Temperature | Product Example |

|---|---|---|---|---|---|

| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | FeCl₂ or FeCl₃ | Liquid | 150-190°C | 2,3-Dichloro-5-(trifluoromethyl)pyridine |

This table highlights typical conditions for the synthesis of trifluoromethylpyridines via halogen-fluorine exchange. jst.go.jpgoogle.com

Direct Introduction of the Trifluoromethyl Group via Active Species

Direct C-H trifluoromethylation of the pyridine ring represents a more modern and atom-economical approach. acs.orgnih.gov This strategy avoids the pre-functionalization required in other methods and allows for late-stage introduction of the CF₃ group. These reactions can proceed through radical, nucleophilic, or electrophilic pathways, depending on the trifluoromethyl source and reaction conditions.

Radical trifluoromethylation often suffers from a lack of regioselectivity. chemistryviews.org In contrast, nucleophilic trifluoromethylation provides a more controlled alternative. For pyridines, which are electron-deficient heterocycles, direct nucleophilic attack is challenging. However, activation strategies, such as the formation of N-methylpyridinium salts, can render the ring susceptible to nucleophilic attack by a CF₃⁻ source, leading to trifluoromethylpyridines in good yield and with high regioselectivity. acs.orgnih.gov Another approach involves the reaction of bromo- or iodopyridines with trifluoromethyl copper species. jst.go.jpnih.gov More recently, methods for the selective C3-trifluoromethylation of pyridines have been developed, which involve activating the pyridine ring through hydrosilylation followed by reaction with an electrophilic CF₃ source like Togni's reagent. chemistryviews.orgnih.gov

Table 3: Selected Reagents for Direct Trifluoromethylation

| Reagent Type | Example Reagent | Active Species | Typical Substrate |

|---|---|---|---|

| Nucleophilic | TMSCF₃ (Ruppert-Prakash Reagent) | CF₃⁻ | Activated Pyridiniums |

| Electrophilic | Togni Reagents | CF₃⁺ | Activated Pyridines |

| Electrophilic | Umemoto Reagents | CF₃⁺ | Aromatic Amines |

This table presents various types of reagents used for the direct introduction of a trifluoromethyl group onto heterocyclic systems. chemistryviews.orgresearchgate.netmdpi.com

Advanced Synthetic Transformations Involving 5-(Trifluoromethyl)nicotinaldehyde

Once the this compound core is synthesized, its functional groups can be further manipulated to create a wide array of derivatives. The aldehyde group and the pyridine ring are the primary sites for these advanced transformations.

Chemical Modifications of the Aldehyde Functional Group: Oxidation and Reduction Reactions

The aldehyde functional group in this compound is a versatile handle for synthetic modifications, primarily through oxidation and reduction reactions.

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-(trifluoromethyl)nicotinic acid. This transformation is a key step in the synthesis of many biologically active molecules. Common oxidizing agents such as potassium permanganate (B83412) can be employed to achieve this conversion in high yield. scispace.com

Reduction: Conversely, the aldehyde can be reduced to the primary alcohol, [5-(trifluoromethyl)pyridin-3-yl]methanol. This reaction is typically accomplished using mild reducing agents like sodium borohydride, which selectively reduces the aldehyde without affecting the pyridine ring or the trifluoromethyl group. scispace.comevitachem.com Reductive amination, reacting the aldehyde with an amine in the presence of a reducing agent like triethylsilane, is another important transformation used to synthesize complex pharmaceutical agents like Pexidartinib. mdpi.com

Table 4: Oxidation and Reduction of the Aldehyde Group

| Transformation | Starting Material | Reagent(s) | Product |

|---|---|---|---|

| Oxidation | 2-Chloro-5-(trifluoromethoxy)nicotinaldehyde | Potassium Permanganate (KMnO₄) | 2-Chloro-5-(trifluoromethoxy)nicotinic acid |

| Reduction | 2-Chloro-5-(trifluoromethoxy)nicotinaldehyde | Sodium Borohydride (NaBH₄) | [2-Chloro-5-(trifluoromethoxy)pyridin-3-yl]methanol |

This table showcases representative oxidation and reduction reactions on the aldehyde group of trifluoromethylnicotinaldehyde analogues. scispace.commdpi.com

Nucleophilic and Electrophilic Substitution Reactions on the Pyridine Moiety

The pyridine ring of this compound, influenced by the electron-withdrawing trifluoromethyl group, can undergo both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SₙAr): The pyridine ring is inherently electron-deficient, and this character is further enhanced by the strongly electron-withdrawing trifluoromethyl group. jst.go.jp This makes the ring susceptible to SₙAr, especially if a good leaving group, such as a halogen, is present at the 2-, 4-, or 6-positions. For example, 2-chloronicotinaldehydes react with various phenols in the presence of a base like potassium carbonate to yield 2-phenoxynicotinaldehydes. bamu.ac.in Similarly, the bromine atom in analogues like 4-bromo-6-(trifluoromethyl)nicotinaldehyde (B1449720) can be substituted by nucleophiles.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. The presence of the trifluoromethyl group deactivates the ring further, making such reactions even more challenging. ambeed.com When these reactions do occur, they are directed to the positions not occupied by the deactivating groups.

Multicomponent Reaction Strategies Incorporating Nicotinaldehyde Scaffolds

Multicomponent reactions (MCRs) offer a powerful and efficient approach to building molecular complexity from simple starting materials in a single step. The sequencing of MCRs with subsequent cyclization reactions is a particularly effective strategy for the rapid synthesis of diverse heterocyclic scaffolds. organic-chemistry.org This paradigm is central to diversity-oriented synthesis, which aims to create libraries of structurally varied molecules for biological screening. organic-chemistry.org

Nicotinaldehyde and its derivatives are valuable building blocks in such reactions. One notable example is the Groebke-Bienaymé-Blackburn (GBB) three-component reaction (3CR), which combines an amino-heterocycle, an aldehyde, and an isocyanide. When nicotinaldehyde scaffolds are employed, this reaction provides a direct route to imidazo[1,2-a]pyridines and related fused heterocycles. The strategic advantage of MCRs lies in their ability to introduce multiple points of diversity into the final molecule by simply varying the initial components.

A key strategy involves using a nicotinaldehyde derivative where another functional group remains inert during the MCR, allowing for a subsequent, secondary reaction from the MCR product. pleiades.online For instance, a nicotinaldehyde bearing a carboxylic acid could first react through its aldehyde group in a GBB reaction, with the resulting product then undergoing a secondary Ugi or Passerini reaction via the preserved carboxylic acid moiety. pleiades.online This union of different MCRs dramatically expands the accessible chemical space and leads to highly complex and diverse molecular architectures in a highly convergent fashion. pleiades.online

Table 1: Representative Multicomponent Reaction for Heterocycle Synthesis

| Reaction Type | Components | Resulting Scaffold | Ref. |

| Groebke-Bienaymé-Blackburn 3-Component Reaction | 2-Aminopyridine, Nicotinaldehyde, Isocyanide | Imidazo[1,2-a]pyridine | pleiades.online |

Dehydrocyclization Reactions Utilizing Trifluoromethylated Pyridinylmethanamines

Detailed research findings specifically describing the dehydrocyclization of trifluoromethylated pyridinylmethanamines to form new heterocyclic systems are not extensively documented in publicly available literature. While intramolecular cyclization reactions of pyridine derivatives are known methods for creating fused nitrogen-containing heterocycles, specific examples starting from trifluoromethylated pyridinylmethanamines are not prominently featured.

Stereoselective Synthesis of Chiral Derivatives

Asymmetric Catalytic Approaches with Trifluoromethyl Ketone Analogues in Chirality Amplification

The synthesis of chiral molecules containing a trifluoromethyl group is of significant interest due to the unique properties this moiety imparts on pharmaceuticals and agrochemicals. Asymmetric catalysis provides the most elegant and atom-economical route to these enantiomerically enriched compounds. While this compound is an aldehyde, the study of analogous trifluoromethyl ketones is highly instructive for understanding the stereochemical control in reactions involving the trifluoromethyl-substituted pyridine core.

A significant breakthrough has been the development of highly enantioselective carbon-carbon bond-forming reactions using prochiral trifluoromethyl imines or ketones. One such method is the umpolung (polarity reversal) of imines, catalyzed by a phase-transfer catalyst. In this approach, trifluoromethyl imines, which normally act as electrophiles, are induced to act as nucleophiles. Using a cinchona alkaloid-derived catalyst, these imines can react with enones to produce chiral γ-amino ketones with high diastereoselectivity and enantioselectivity. This reaction provides a novel and direct pathway to optically active γ-amino ketones and their derivatives, which are precursors to important nitrogen-containing heterocycles like pyrrolidines.

Another powerful strategy involves the enantioselective addition of organometallic reagents to trifluoromethyl ketones, catalyzed by chiral ligands. The addition of dialkylzincs to aldehydes and ketones is a classic example. For the more challenging trifluoromethyl ketones, specific chiral amino alcohol ligands have been developed that facilitate the reaction with high enantioselectivity. For example, the addition of diethylzinc (B1219324) to various trifluoromethyl ketones can be catalyzed by chiral ligands to produce tertiary trifluoromethyl alcohols with excellent yields and enantiomeric excess (ee). The development of these catalytic systems is crucial for accessing chiral building blocks containing the valuable trifluoromethylcarbinol motif.

Table 2: Catalytic Asymmetric Addition to Trifluoromethyl Ketone Analogues

| Substrate | Reagent | Catalyst/Ligand | Product Type | Yield | ee (%) | Ref. |

| Trifluoromethyl Imine | Methyl Vinyl Ketone | Cinchona Alkaloid Phase-Transfer Catalyst | Chiral γ-Amino Ketone | High | 92 | |

| Trifluoromethyl Ketone | Diethylzinc | Chiral Amino Alcohol | Chiral Tertiary Trifluoromethyl Alcohol | >95% | 96 |

Reactivity and Reaction Mechanisms of 5 Trifluoromethyl Nicotinaldehyde

Electrophilic Character of the Aldehyde Carbon in 5-(Trifluoromethyl)nicotinaldehyde

The aldehyde carbon in this compound exhibits a significant electrophilic character, a property that is fundamental to its reactivity. This electrophilicity arises from the cumulative electron-withdrawing effects of the aldehyde's carbonyl oxygen, the nitrogen atom within the pyridine (B92270) ring, and the trifluoromethyl (-CF3) group. The carbonyl group itself polarizes the carbon-oxygen double bond, creating a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org

The reactivity of this aldehyde carbon is further intensified by the potent inductive effect of the trifluoromethyl group. The -CF3 group is one of the most powerful electron-withdrawing groups used in organic chemistry. Its strong pull on electron density extends through the pyridine ring to the aldehyde functional group, which further depletes the electron density at the carbonyl carbon. masterorganicchemistry.com This enhanced partial positive charge makes the aldehyde carbon in this compound significantly more electrophilic, and therefore more reactive towards nucleophiles, compared to non-fluorinated analogues. masterorganicchemistry.com The nitrogen atom in the pyridine ring also contributes to this effect by withdrawing electron density from the ring system.

Electronic and Steric Influence of the Trifluoromethyl Group on Pyridine Ring Reactivity

The trifluoromethyl group at the 5-position exerts a profound electronic influence on the pyridine ring of this compound. As a strong electron-withdrawing group, the -CF3 moiety deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution. Conversely, this decrease in electron density renders the pyridine ring more vulnerable to nucleophilic aromatic substitution, should a suitable leaving group be present at an activated position.

The electronegativity of the trifluoromethyl group significantly lowers the electron density across the entire pyridine scaffold. jst.go.jp This effect is particularly pronounced at the positions ortho and para to the -CF3 group (positions 4 and 6, and position 2, respectively). This general electron deficiency facilitates reactions with nucleophiles but hinders reactions with electrophiles which seek electron-rich centers. For instance, the decomposition of related trifluoromethyl-substituted pyridine herbicides can be triggered by intramolecular nucleophilic aromatic substitution, a reaction pathway facilitated by the electron-deficient nature of the ring. jst.go.jp

From a steric perspective, the trifluoromethyl group is larger than a hydrogen atom but is not considered exceptionally bulky. Its presence at the 5-position does not significantly hinder access to the aldehyde at the 3-position or the nitrogen at the 1-position. However, it can influence the regioselectivity of reactions involving the pyridine ring by sterically shielding the adjacent C-4 and C-6 positions to some extent, potentially directing incoming reagents to other sites.

Chemo- and Regioselectivity in Derivatization Pathways

The pronounced electrophilicity of the aldehyde carbon in this compound is the primary determinant of its chemoselectivity in derivatization reactions. In reactions involving nucleophiles, the aldehyde group is overwhelmingly the more reactive site compared to the electron-deficient pyridine ring (in the absence of a leaving group for nucleophilic aromatic substitution). This leads to high chemoselectivity for reactions at the carbonyl group.

Common derivatization pathways that exploit this reactivity include:

Imine Formation: The reaction with primary amines readily forms imines (Schiff bases) via nucleophilic addition to the carbonyl carbon, followed by dehydration. masterorganicchemistry.com This reaction is often catalyzed by mild acid. The high electrophilicity of the aldehyde carbon in this compound facilitates this condensation. nih.govnih.gov

Wittig Reaction: This aldehyde is a suitable substrate for the Wittig reaction, where it reacts with phosphorus ylides to form alkenes. wikipedia.orglibretexts.org The reaction proceeds through the nucleophilic attack of the ylide on the aldehyde carbon, forming an oxaphosphetane intermediate that collapses to the alkene and triphenylphosphine (B44618) oxide. udel.edumnstate.edu

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, is a viable pathway for forming new carbon-carbon bonds. wikipedia.orgbas.bg This reaction is typically base-catalyzed and involves the nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration. organic-chemistry.orgrsc.org

Due to the high reactivity of the aldehyde, these transformations can be achieved with high selectivity, leaving the trifluoromethyl group and the pyridine ring intact.

| Reaction Type | Reagent | Functional Group Transformation | Product Class |

| Imine Formation | Primary Amine (R-NH₂) | C=O → C=N-R | Imine |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | C=O → C=CHR | Alkene |

| Knoevenagel Condensation | Active Methylene (Z-CH₂-Z') | C=O → C=C(Z)(Z') | α,β-Unsaturated Compound |

| Reduction | Sodium Borohydride (NaBH₄) | C=O → CH₂OH | Alcohol |

| Oxidation | Potassium Permanganate (B83412) (KMnO₄) | C=O → COOH | Carboxylic Acid |

Mechanistic Studies of Key Chemical Transformations Involving this compound

While specific, in-depth mechanistic studies exclusively focused on this compound are not extensively documented in readily available literature, the mechanisms of its key reactions can be reliably inferred from well-established principles of organic chemistry.

Mechanism of Nucleophilic Addition (e.g., Imine Formation): The general mechanism for nucleophilic addition to an aldehyde is a two-step process. libretexts.orgkhanacademy.org

Nucleophilic Attack: A nucleophile, such as a primary amine, attacks the highly electrophilic carbonyl carbon. The strong electron-withdrawing nature of the -CF3 group accelerates this step by increasing the partial positive charge on the carbon. This attack breaks the C=O pi bond, pushing the electrons onto the oxygen and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org

Protonation/Dehydration: For imine formation, a series of proton transfer steps follows. The negatively charged oxygen is protonated, and the nitrogen is deprotonated, forming a carbinolamine intermediate. Subsequent protonation of the hydroxyl group makes it a good leaving group (water), which is eliminated as the nitrogen lone pair forms a double bond with the carbon, resulting in a protonated imine (iminium ion). A final deprotonation step yields the neutral imine product. masterorganicchemistry.com

Mechanism of the Wittig Reaction: The mechanism of the Wittig reaction involves the direct reaction of the aldehyde with a phosphorus ylide.

Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic aldehyde carbon. Simultaneously, the carbonyl oxygen attacks the electrophilic phosphorus atom. This is generally believed to be a concerted [2+2] cycloaddition, forming a four-membered ring intermediate called an oxaphosphetane. wikipedia.orglibretexts.org

Cycloreversion: The unstable oxaphosphetane intermediate rapidly collapses. The strong phosphorus-oxygen bond (driving force of the reaction) is formed, and the carbon-carbon double bond of the alkene product is created in a concerted cycloreversion step. mnstate.edu The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the stability of the ylide used.

Mechanism of the Knoevenagel Condensation: This base-catalyzed reaction proceeds via the following steps:

Enolate Formation: A base removes an acidic proton from the active methylene compound to form a resonance-stabilized enolate.

Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate. wikipedia.org

Protonation and Dehydration: The alkoxide intermediate is protonated by the conjugate acid of the base. Subsequent deprotonation of the α-carbon and elimination of a hydroxide (B78521) ion (or water under acidic workup) yields the final α,β-unsaturated product. organic-chemistry.org

In all these mechanisms, the key initiating step is the nucleophilic attack on the aldehyde carbon, a step that is significantly favored by the electronic properties of the this compound molecule.

Applications in Specialized Academic Research Domains

Medicinal Chemistry Research Applications

In the field of medicinal chemistry, 5-(trifluoromethyl)nicotinaldehyde serves as a crucial starting material and a key structural motif in the design and synthesis of novel therapeutic agents. Its applications span from being a fundamental intermediate to its use in sophisticated drug design strategies.

Role as a Key Synthetic Intermediate in Pharmaceutical Development

This compound is a pivotal intermediate in the synthesis of a wide range of pharmaceutical compounds. smolecule.commyskinrecipes.com The aldehyde functional group allows for a variety of chemical transformations, including condensation and nucleophilic addition reactions, making it a versatile building block for creating more complex molecules. Its trifluoromethyl-substituted pyridine (B92270) core is a feature found in numerous biologically active molecules, including those with anti-inflammatory, antiviral, and anticancer properties. myskinrecipes.com For instance, this aldehyde is a key component in the synthesis of certain antiviral agents. The strategic placement of the trifluoromethyl group often enhances the metabolic stability and bioavailability of the final drug product. myskinrecipes.com

A notable example of its application is in the synthesis of inhibitors for enzymes like pan-phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks), which are targets for cancer and other diseases. In one study, 5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde was synthesized as an intermediate to create potent enzyme inhibitors. nih.gov Similarly, other derivatives like 6-Chloro-5-(trifluoromethyl)nicotinaldehyde and 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde are also utilized as intermediates in medicinal chemistry. cymitquimica.com

Exploration of Bioactive Nicotinic Receptor Modulators and Ligand Interactions

Derivatives of this compound are explored for their potential to modulate nicotinic receptors. The trifluoromethyl group can significantly influence the binding affinity and selectivity of these compounds for specific receptor subtypes. mdpi.com Research in this area focuses on understanding how the electronic properties of the trifluoromethyl group impact ligand-receptor interactions.

Enzyme Inhibition Studies and Molecular Target Identification

This compound and its derivatives are frequently employed in enzyme inhibition studies to identify new drug targets. smolecule.com The trifluoromethyl group can enhance the binding affinity of a molecule to an enzyme's active site. taylorandfrancis.com For example, analogues of this compound have been investigated as inhibitors of α-amylase and other enzymes. bamu.ac.in In a study focused on SARS-CoV-2 Mpro inhibitors, a derivative, (5-Chloropyridin-3-yl)(4-((2-(trifluoromethyl)pyridin-3-yl)methyl)-1,4-diazepan-1-yl)methanone, was synthesized from 2-(trifluoromethyl)nicotinaldehyde (B46744) and showed significant inhibitory activity. acs.org

Design of Compounds with Enhanced Biological Membrane Permeability

A significant challenge in drug development is ensuring that a drug can effectively cross biological membranes to reach its target. The trifluoromethyl group is known to increase the lipophilicity of a molecule, which can lead to improved membrane permeability. mdpi.comontosight.aifrontiersin.org This property is a key consideration in the design of new drugs, and the incorporation of the this compound moiety is a strategy used to enhance this characteristic. nih.gov The increased lipophilicity can facilitate a drug's ability to cross cell membranes and interact with its biological target. ontosight.ai

Bioisosteric Replacement Applications of the Trifluoromethyl Moiety in Drug Design

The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl group or a nitro group. mdpi.comresearchgate.net Bioisosteric replacement is a strategy in drug design where one part of a molecule is replaced by another with similar physical or chemical properties to improve the drug's biological activity, metabolic stability, or pharmacokinetic profile. mdpi.com The trifluoromethyl group's strong electron-withdrawing nature and steric similarity to a chlorine atom make it an effective bioisostere. mdpi.com In one notable case, a trifluoromethyl group successfully replaced an aliphatic nitro group in positive allosteric modulators of the CB1 receptor, resulting in compounds with greater potency and improved metabolic stability. nih.govlboro.ac.ukacs.org

Table 1: Bioisosteric Replacement Examples

| Original Functional Group | Bioisosteric Replacement | Resulting Improvement | Reference |

|---|---|---|---|

| Aliphatic Nitro Group | Trifluoromethyl Group | Increased potency and metabolic stability | nih.govacs.org |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. This compound and its analogues are valuable tools in SAR studies. By systematically modifying the structure of these compounds and evaluating their biological effects, researchers can identify the key structural features required for a desired pharmacological activity. service.gov.uk For instance, SAR studies on (Z)-5-methylenethiazolidin-4-one derivatives, synthesized from nicotinaldehyde derivatives, led to the development of potent pan-PI5P4K inhibitors. nih.gov These studies help in the rational design of more potent and selective drug candidates.

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde | |

| 6-Chloro-5-(trifluoromethyl)nicotinaldehyde | |

| 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde | |

| (5-Chloropyridin-3-yl)(4-((2-(trifluoromethyl)pyridin-3-yl)methyl)-1,4-diazepan-1-yl)methanone |

Synergy of Computational and Medicinal Chemistry in Hit-to-Lead Optimization

The strategic integration of computational chemistry with medicinal chemistry is a powerful approach to expedite drug discovery, particularly during the critical hit-to-lead optimization phase. This compound serves as a notable scaffold in this synergistic relationship. The compound's distinct electronic characteristics, arising from the electron-withdrawing trifluoromethyl group and the nitrogen atom within the pyridine ring, establish it as a desirable starting point for designing potent and selective inhibitors for a variety of therapeutic targets.

Computational techniques like molecular docking and quantum mechanics calculations are utilized to forecast the binding modes and affinities of derivatives of this compound. In a recent study, a combination of computational methods and high-throughput medicinal chemistry was employed to optimize a SARS-CoV-2 Mpro diazepane hit. acs.orgnih.gov By leveraging the 3D structural information of the main protease (Mpro), researchers refined the initial hit by targeting the S1 and S2 binding pockets of the protein. acs.orgnih.gov This approach led to the rapid transformation of a 14 μM hit into a potent 16 nM lead compound. acs.orgnih.gov This demonstrates how computational simulations can efficiently guide the synthesis of new molecules and accelerate the identification of lead compounds. acs.orgnih.gov

This in-silico analysis provides a roadmap for synthetic chemists, significantly reducing the time and resources that would be required with a purely trial-and-error methodology. The subsequent synthesis and biological testing of these computationally prioritized derivatives offer essential feedback that further refines the computational models, creating a highly efficient optimization cycle.

Agrochemical Research Applications

The trifluoromethylpyridine (TFMP) structure is a key component in the creation of modern agrochemicals. nih.govjst.go.jp The trifluoromethyl group is recognized for improving the metabolic stability and membrane permeability of molecules, which are crucial characteristics for crop protection agents. mdpi.com

Development of Crop Protection Agents Utilizing Trifluoromethylpyridine Scaffolds

The 5-(trifluoromethyl)pyridine scaffold is a fundamental component in the development of contemporary crop protection agents. nih.govjst.go.jpsmolecule.comresearchgate.net The trifluoromethyl group is known to improve the metabolic stability and membrane permeability of molecules, which are highly sought-after properties for agrochemicals. mdpi.com These characteristics contribute to the creation of more effective and persistent pesticides. More than half of the pesticides introduced in the last two decades are fluorinated, and approximately 40% of all fluorine-containing pesticides on the market contain a trifluoromethyl group. nih.gov

Research in this field centers on integrating the 5-(trifluoromethyl)pyridine core into larger molecular structures to produce novel insecticides, herbicides, and fungicides. chigroup.site The aldehyde functional group of this compound acts as a versatile chemical handle for synthesizing a wide array of derivatives. This permits the fine-tuning of the molecule's biological activity and selectivity, with the goal of maximizing its impact on the target pest while minimizing harm to non-target organisms and the environment.

Derivatization for Fungicidal, Herbicidal, and Insecticidal Compounds

The aldehyde group in this compound is highly reactive, allowing for its conversion into a diverse range of other functional groups. This leads to the creation of compounds with a wide spectrum of biological activities.

Fungicidal Compounds: Derivatives such as Schiff bases and hydrazones synthesized from this compound have demonstrated notable fungicidal properties. For instance, condensation reactions with different aromatic or heterocyclic amines can produce compounds that inhibit the growth of pathogenic fungi affecting crops. The specific substituent attached to the imine or hydrazone can greatly influence the compound's range of activity and potency against various fungal species. mdpi.com

Herbicidal Compounds: In the field of herbicides, research has investigated the conversion of the aldehyde into carboxylic acids or amides. These derivatives can function as inhibitors of plant-specific enzymes, disrupting vital metabolic processes and leading to weed destruction. The trifluoromethyl group frequently plays a key role in the molecule's capacity to bind to the target enzyme, thereby boosting its herbicidal effectiveness. chigroup.site

Insecticidal Compounds: this compound is an essential building block for several powerful insecticides. For example, it is a precursor in the synthesis of certain neonicotinoid analogues and other insect neurotoxins. The derivatization process often entails reactions that extend the carbon chain or introduce new heterocyclic rings, resulting in molecules that can effectively target the nervous systems of insects. chigroup.site

Table 1: Examples of Agrochemical Derivatives from this compound

| Derivative Class | Target Application | Example Modification of Aldehyde Group |

|---|---|---|

| Schiff Bases/Imines | Fungicidal | Condensation with anilines |

| Hydrazones | Fungicidal/Insecticidal | Reaction with hydrazines |

| Carboxylic Acids/Amides | Herbicidal | Oxidation followed by amidation |

Structure-Activity Relationships in Agrochemical Design

A thorough understanding of the structure-activity relationship (SAR) is crucial for designing effective agrochemicals. mdpi.com For derivatives of this compound, SAR studies systematically examine how modifications to the molecular structure influence biological activity. chigroup.site

Key elements of SAR studies for these compounds include:

Position and Nature of Substituents: The location of the trifluoromethyl group on the pyridine ring is of utmost importance. The 5-position, as seen in this compound, often provides the ideal electronic properties for biological activity. nih.govjst.go.jp SAR studies delve into how the addition of other substituents to the pyridine ring or alterations to the group derived from the aldehyde function affect the compound's efficacy.

Stereochemistry: For chiral derivatives, the stereochemistry can have a significant impact on activity. Frequently, only one enantiomer will correctly fit into the active site of the target protein, making it the biologically active form.

Physicochemical Properties: Characteristics such as lipophilicity (logP), pKa, and water solubility are vital for the compound's ability to reach its target site within the pest. The trifluoromethyl group notably increases lipophilicity. mdpi.com SAR studies aim to balance these properties to achieve optimal performance in the field. For instance, a highly lipophilic compound might be very potent in a laboratory setting but exhibit poor mobility within a plant, thereby limiting its systemic activity.

By systematically synthesizing and testing a series of related compounds, researchers can develop a comprehensive understanding of the SAR. This knowledge then guides the design of next-generation agrochemicals with enhanced potency, selectivity, and improved environmental profiles. mdpi.com

Materials Science Applications

The distinct electronic and structural characteristics of this compound also establish it as a valuable building block in materials science for the development of innovative functional materials. smolecule.com

Development of Novel Functional Materials Incorporating this compound

The unique electronic and structural characteristics of this compound make it a valuable component in materials science for creating novel functional materials. smolecule.com The combination of the electron-deficient pyridine ring, the highly electron-withdrawing trifluoromethyl group, and the reactive aldehyde functionality enables its incorporation into a range of polymeric and supramolecular structures.

One area of focus is the development of advanced polymers. By transforming the aldehyde group into a polymerizable unit, such as an acrylate (B77674) or a vinyl group, this compound can be integrated as a monomer into polymer chains. The resulting polymers may display intriguing properties, including high thermal stability, distinct optical characteristics, or modified dielectric constants, due to the presence of the trifluoromethylpyridine unit.

Additionally, the capacity of the pyridine nitrogen to coordinate with metal ions has been utilized in the design of metal-organic frameworks (MOFs) and coordination polymers. The aldehyde group can be pre-functionalized to introduce other coordinating groups, leading to the formation of complex, porous structures. These materials have potential applications in gas storage, catalysis, and chemical sensing. The trifluoromethyl group can influence the framework's properties by altering the electronic nature of the metal-ligand bonds and by lining the pores of the material, which can affect its absorption and separation capabilities.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acrylate |

| Amines |

| Amides |

| Anilines |

| Carboxylic acids |

| Hydrazines |

| Hydrazones |

| Schiff bases |

Exploration in Polymer Chemistry and Advanced Material Synthesis

The strategic incorporation of fluorine atoms and fluorine-containing functional groups into polymer structures is a well-established methodology for imbuing materials with unique and desirable properties. The trifluoromethyl (CF₃) group, in particular, is highly sought after for its ability to significantly alter the electronic and physical characteristics of a polymer. Its strong electron-withdrawing nature, coupled with its bulkiness, can enhance thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the dielectric constant and surface energy.

While the aldehyde functionality of this compound presents a reactive handle for various polymerization and material synthesis strategies, a comprehensive review of the scientific literature and patent landscape does not currently yield specific, detailed research findings on its direct application as a monomer or primary building block in polymer chemistry or for the synthesis of advanced materials.

General principles of polymer chemistry suggest that this compound could theoretically be utilized in several polymerization reactions. For instance, it could undergo condensation polymerization with appropriate co-monomers. One potential route is the formation of Schiff base polymers through reaction with diamines. The resulting poly(azomethine)s containing the trifluoromethylpyridine moiety could be investigated for properties such as liquid crystallinity, thermal stability, or as precursors to other polymer systems.

Another hypothetical application lies in the synthesis of polyacetals. The reaction of the aldehyde with diols under acidic conditions could lead to the formation of polymers with the trifluoromethylpyridine group as a pendant side chain. The properties of such polyacetals would be heavily influenced by the nature of the diol and the presence of the CF₃ group.

Furthermore, the aldehyde group could be chemically modified, for example, through oxidation to a carboxylic acid or reduction to an alcohol. These transformed monomers could then be used in the synthesis of polyesters or polyamides, respectively. However, it is important to reiterate that these are theoretical applications based on the known reactivity of the aldehyde functional group, and specific examples of such polymers derived from this compound are not prominently featured in the available research.

Advanced Characterization and Computational Studies

Spectroscopic Analysis of 5-(Trifluoromethyl)nicotinaldehyde and Its Derivatives

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Techniques such as NMR, FT-IR, and mass spectrometry offer complementary information, creating a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum of a closely related compound, 6-(4-(trifluoromethyl)phenyl)nicotinaldehyde, the aldehyde proton (CHO) presents a characteristic singlet at approximately δ 10.17 ppm. rsc.org The aromatic protons on the pyridine (B92270) ring appear as distinct signals, such as a singlet at δ 9.17 ppm and doublets around δ 8.28 ppm and δ 7.95 ppm. rsc.org For this compound itself, similar characteristic shifts are expected. The aldehyde proton would resonate significantly downfield, typically above δ 10.0 ppm. The protons on the pyridine ring at positions 2, 4, and 6 would show specific splitting patterns and chemical shifts influenced by the electron-withdrawing trifluoromethyl and aldehyde groups. For instance, in a similar structure, the proton adjacent to the aldehyde and trifluoromethyl groups appears as a singlet around δ 9.22 ppm. rsc.org

The ¹³C NMR spectrum provides further structural confirmation. The aldehyde carbon is expected to have a chemical shift in the range of 188–195 ppm. rsc.org The trifluoromethyl (CF₃) group's carbon atom typically appears as a quartet due to coupling with the three fluorine atoms, with a chemical shift around 120–125 ppm. The carbon atoms of the pyridine ring would have distinct resonances reflecting the electronic effects of the substituents.

Table 1: Predicted NMR Data for this compound Interactive data table. Click on headers to sort.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H (Aldehyde) | > 10.0 | Singlet (s) | Highly deshielded proton due to the electronegative oxygen. |

| ¹H (Pyridine H-2) | ~9.2 | Singlet (s) or Doublet (d) | Influenced by adjacent nitrogen and C-4 proton. |

| ¹H (Pyridine H-4) | ~8.4 | Doublet (d) | Influenced by adjacent protons. |

| ¹H (Pyridine H-6) | ~9.0 | Singlet (s) or Doublet (d) | Influenced by adjacent nitrogen and C-4 proton. |

| ¹³C (Aldehyde) | 188 - 195 | Singlet (s) | Characteristic chemical shift for an aldehyde carbon. rsc.org |

| ¹³C (CF₃) | 120 - 125 | Quartet (q) | Carbon coupled to three fluorine atoms (¹JCF). |

| ¹³C (Pyridine C-5) | Varies | Quartet (q) | Carbon attached to the CF₃ group, shows C-F coupling. |

Vibrational Spectroscopy (FT-IR) for Functional Group and Bonding Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups and analyze the bonding characteristics within this compound. The spectrum is characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds.

The most prominent peak is expected to be the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1680–1710 cm⁻¹. In related quinoline-3-carbaldehyde structures, this peak is observed around 1698 cm⁻¹. rsc.org The strong electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can influence the exact position of this band.

Another key feature is the C-F stretching vibrations of the trifluoromethyl group. These vibrations are typically strong and appear in the region of 1100–1300 cm⁻¹. The C-H stretching vibration of the aldehyde proton is also a useful diagnostic peak, though often weak, appearing around 2720–2820 cm⁻¹. Vibrations associated with the pyridine ring (C=C and C=N stretching) are expected in the 1400–1600 cm⁻¹ region. Theoretical studies on related nicotinaldehyde complexes, using DFT calculations, help in assigning these vibrational frequencies more precisely. researchgate.netdntb.gov.ua

Table 2: Characteristic FT-IR Absorption Bands for this compound Interactive data table. Click on headers to sort.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1680 - 1710 | Strong |

| Trifluoromethyl (C-F) | Stretch | 1100 - 1300 | Strong, Multiple Bands |

| Aromatic Ring (C=C, C=N) | Stretch | 1400 - 1600 | Medium to Strong |

| Aldehyde (C-H) | Stretch | 2720 - 2820 | Weak to Medium |

| Aromatic (C-H) | Stretch | ~3000 - 3100 | Medium |

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

For this compound, the exact molecular formula is C₇H₄F₃NO. HRMS analysis has determined its mass with exceptional precision. rsc.org The calculated mass for the molecular ion [M]⁺ is 175.0245, with an experimentally found value of 175.0246, confirming the compound's identity. rsc.org In studies of similar compounds using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is often observed. For example, the related compound 5-(4-(Trifluoromethyl)phenyl)nicotinaldehyde showed an [M+H]⁺ ion at m/z 252.25. nih.gov

The fragmentation pattern would likely involve the loss of the aldehyde group (CHO) or the trifluoromethyl group (CF₃), providing further structural evidence.

Table 3: Mass Spectrometry Data for this compound Interactive data table. Click on headers to sort.

| Parameter | Value | Source |

| Molecular Formula | C₇H₄F₃NO | - |

| Molecular Weight | 175.11 g/mol | - |

| HRMS (EI) Calculated for [M]⁺ | 175.0245 | rsc.org |

| HRMS (EI) Found | 175.0246 | rsc.org |

Photoluminescence (PL) Studies of Related Compounds

While specific photoluminescence (PL) data for this compound is not extensively documented, studies on related trifluoromethylpyridine and other pyridine-based fluorophores provide valuable insights. Photoluminescence, which encompasses fluorescence and phosphorescence, is sensitive to molecular structure and environment. libretexts.org

Quantum Chemical and Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) calculations are widely used to predict the geometric and electronic properties of molecules like this compound. These computational studies provide valuable data that complements experimental findings.

By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can calculate the optimized molecular geometry, including bond lengths and angles. researchgate.netdntb.gov.ua Such calculations have been performed on nicotinaldehyde and its metal complexes to confirm their ground state structures. researchgate.net

DFT is also used to predict vibrational frequencies, which can be compared with experimental FT-IR spectra to aid in the assignment of absorption bands. researchgate.net Furthermore, DFT allows for the calculation of electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption properties. researchgate.net For related iridium complexes containing a trifluoromethylphenyl-nicotinaldehyde ligand, DFT calculations were performed to understand their electronic structure and phosphorescent properties. rsc.org These computational models are crucial for rationalizing observed chemical behaviors and for designing new molecules with desired characteristics.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like this compound. researchgate.netresearchgate.net MEP and FMO analyses are fundamental in predicting reactivity and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) surface visualizes the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For analogous trifluoromethyl-substituted pyridine derivatives, the region around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group typically exhibit a negative electrostatic potential, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. researchgate.net Conversely, the trifluoromethyl group creates a region of positive electrostatic potential due to the high electronegativity of the fluorine atoms, making it a potential site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the chemical reactivity and kinetic stability of a molecule. scirp.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. In related trifluoromethyl-substituted pyridines, the electron-withdrawing nature of the CF₃ group generally leads to a lowering of both HOMO and LUMO energy levels. The distribution of these orbitals is also significantly affected. For instance, in a pyridyl-coupled 3-pyrrolyl BODIPY, the electronic density of the HOMO was found to be predominantly distributed on the α-pyrrolyl dipyrrin (B1230570) unit and the pyridyl group. researchgate.net For this compound, the LUMO is expected to be localized over the pyridine ring and the aldehyde moiety, indicating their role as electron-accepting regions in chemical reactions.

A theoretical study on a silver(I) nitrate (B79036) complex with nicotinaldehyde, a related compound, utilized DFT to calculate HOMO and LUMO energies, providing a basis for understanding its electronic properties. researchgate.net Such calculations are crucial for predicting the behavior of this compound in various chemical environments.

| Parameter | Significance | Predicted Characteristics for this compound |

| MEP Negative Regions | Sites for electrophilic attack, hydrogen bond acceptors. | Expected around the pyridine nitrogen and aldehyde oxygen. |

| MEP Positive Regions | Sites for nucleophilic attack. | Expected around the trifluoromethyl group. |

| HOMO Energy | Electron-donating ability. | Lowered by the electron-withdrawing CF₃ group. |

| LUMO Energy | Electron-accepting ability. | Lowered by the electron-withdrawing CF₃ group. |

| HOMO-LUMO Gap | Chemical reactivity and kinetic stability. | Influenced by the substitution pattern, affecting reactivity. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

For molecules like this compound, MD simulations can reveal the preferred conformations of the trifluoromethyl and aldehyde groups relative to the pyridine ring. The rotational barrier of the C-C bond connecting the aldehyde group and the C-C bond of the trifluoromethyl group can be estimated, providing information on the molecule's flexibility.

In a broader context, MD simulations have been employed to study the interaction of complex molecules with their environment, such as the water network in a protein binding site. nih.gov For instance, a WaterMap analysis, which is a molecular dynamics-based approach, was used to identify unstable water molecules in the binding pockets of the SARS-CoV-2 main protease, guiding the optimization of inhibitors. nih.gov Similarly, MD simulations of derivatives of this compound could be used to understand their conformational behavior in different solvents or within a biological environment. The root-mean-square deviation (RMSD) of the ligand over the simulation time is a key parameter to assess its stability in a particular environment. nih.govscienceopen.com

| MD Simulation Parameter | Information Gained | Relevance to this compound |

| Conformational Analysis | Preferred spatial arrangement of functional groups. | Understanding the orientation of the aldehyde and CF₃ groups. |

| Rotational Barriers | Flexibility of the molecule. | Quantifying the ease of rotation around key single bonds. |

| RMSD | Stability of the molecule's conformation over time. | Assessing conformational stability in different environments. |

| Solvent Interactions | Behavior in solution. | Predicting solubility and interactions with solvent molecules. |

Ligand-Protein Docking Studies for Elucidating Biological Target Interactions

Ligand-protein docking is a computational technique used to predict the preferred binding mode of a small molecule to a protein target. nih.govresearchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

While specific docking studies for this compound are not extensively reported, studies on structurally related compounds highlight the potential applications. For example, derivatives of 6-(trifluoromethyl)nicotinaldehyde have shown anti-Chagas activity, and docking studies using programs like AutoDock Vina could predict their binding affinity with target proteins such as Trypanosoma cruzi CYP51. The trifluoromethyl group often engages in favorable hydrophobic interactions within the binding pocket of a protein.

In the development of inhibitors for the SARS-CoV-2 main protease, docking was used to evaluate the binding of various isomers of compounds derived from 2-(trifluoromethyl)nicotinaldehyde (B46744). nih.govacs.org These studies demonstrated that the trifluoromethyl-substituted pyridine moiety can fit into specific pockets of the enzyme's active site, forming key interactions. For instance, in one complex, the m-chloropyridine sits (B43327) in the S1 pocket and forms a crucial hydrogen bond with a histidine residue. nih.govacs.org

The general workflow for such studies involves:

Preparation of the ligand (this compound) and protein structures.

Defining the binding site on the protein.

Running the docking algorithm to generate multiple binding poses.

Scoring and ranking the poses based on their predicted binding affinity.

Analysis of the top-ranked poses to identify key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

| Docking Study Component | Purpose | Potential Findings for this compound |

| Binding Pose Prediction | To determine the most likely orientation of the ligand in the protein's active site. | Identification of key interactions between the aldehyde, pyridine, and CF₃ groups with amino acid residues. |

| Binding Affinity Estimation | To predict the strength of the ligand-protein interaction. | A quantitative measure to rank its potential as an inhibitor. |

| Interaction Analysis | To understand the nature of the forces stabilizing the complex. | Elucidation of hydrogen bonds, hydrophobic contacts, and other interactions crucial for binding. |

Prediction of Physicochemical Parameters Influencing Biological Activity

The biological activity of a compound is often influenced by its physicochemical properties, such as lipophilicity, solubility, and metabolic stability. nih.gov The trifluoromethyl group is known to significantly impact these properties. mdpi.com

Lipophilicity , often expressed as LogP, is a critical parameter affecting a molecule's ability to cross cell membranes. The CF₃ group generally increases lipophilicity, which can enhance membrane permeability. nih.gov For this compound, a LogP value has been calculated to be approximately 1.35. fluorochem.co.uk

Metabolic stability is another key factor, and the C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This often leads to an increased half-life of drugs containing this moiety.

Computational tools can predict these properties. For instance, various methods like XLOGP3, WLOGP, and MLOGP can be used to calculate LogP values. ambeed.com Quantitative Structure-Activity Relationship (QSAR) models can then be developed to correlate these physicochemical parameters with observed biological activity, guiding the design of more potent and effective compounds.

| Physicochemical Parameter | Influence on Biological Activity | Predicted Value/Trend for this compound |

| Lipophilicity (LogP) | Membrane permeability, protein binding. | ~1.35 (calculated), increased compared to non-fluorinated analog. fluorochem.co.uk |

| Topological Polar Surface Area (TPSA) | Cell permeability, oral bioavailability. | 29.96 Ų (calculated). ambeed.com |

| Metabolic Stability | Half-life in biological systems. | Enhanced due to the stability of the C-F bonds. |

| Water Solubility (LogS) | Bioavailability, formulation. | Predicted to be influenced by the balance of the polar aldehyde and pyridine N with the lipophilic CF₃ group. |

| Hydrogen Bond Acceptors | Interaction with biological targets. | 5 (calculated). ambeed.com |

| Hydrogen Bond Donors | Interaction with biological targets. | 0 (calculated). ambeed.com |

X-ray Crystallography of this compound and Related Metal Complexes

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A study on nicotinaldehyde [2,8-bis(trifluoromethyl)quinolin-4-yl]hydrazone monohydrate revealed that the pyridine ring is not coplanar with the quinoline (B57606) ring system, with a dihedral angle of 21.3(1)°. researchgate.net This study also observed weak π–π interactions between the pyridine ring and the pyridine ring of the quinoline unit, with a centroid-centroid distance of 3.650(2) Å. researchgate.net Such interactions could also be present in the crystal packing of this compound.

Furthermore, the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate , an acid derivative, shows the formation of a centrosymmetric water-bridged hydrogen-bonding dimer. nih.gov The hydrogen-bonding distances between the carboxylic acid donor and the water acceptor, and the water donor and the carbonyl oxygen acceptor, were found to be 2.5219(11) Å and 2.8213(11) Å, respectively. nih.gov This highlights the potential for the aldehyde group and pyridine nitrogen in this compound to participate in hydrogen bonding networks, possibly with solvent molecules if crystallized as a hydrate.

Future Directions and Emerging Research Avenues

Exploration of Novel and Efficient Synthetic Pathways

While established methods for the synthesis of trifluoromethylpyridines exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign pathways to 5-(trifluoromethyl)nicotinaldehyde and its derivatives. nih.gov Current industrial syntheses for key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) often involve high-temperature, vapor-phase reactions that can lead to by-products. nih.gov The exploration of novel catalytic systems, such as photoredox organocatalysis, which has been successful in the enantioselective α-trifluoromethylation of other aldehydes, could offer new routes for more precise and controlled syntheses. nih.gov

Future synthetic strategies may also focus on cascade reactions or one-pot procedures that minimize waste and improve atom economy. For instance, a metal- and azide-free approach was recently developed for synthesizing 5-trifluoromethyl-1,2,3-triazoles through a base-mediated cascade annulation, showcasing a trend towards milder and more efficient synthetic designs that could be adapted for pyridine-based compounds. rsc.org Additionally, methods for creating complex derivatives, such as the cyclo-condensation of a related trifluoromethyl isatin (B1672199) derivative with o-phenylenediamine (B120857) to form indolo[2,3-b]quinoxaline hybrids, highlight the potential for building intricate molecular architectures from trifluoromethyl-functionalized precursors. nih.gov

| Synthetic Approach | Key Features | Potential Advantage | Related Compounds |

| Vapor-Phase Halogenation/Fluorination | High temperature (>300°C) with transition metal catalysts. nih.gov | Good yield for key intermediates in a single step. nih.gov | 2-chloro-5-(trifluoromethyl)pyridine nih.gov |

| Photoredox Organocatalysis | Merger of enamine and organometallic photoredox catalysis. nih.gov | High enantioselectivity for trifluoromethylation reactions. nih.gov | α-Trifluoromethylated aldehydes nih.gov |

| Cascade Annulation | Base-mediated, metal-free process. rsc.org | Readily available reagents, mild conditions, high efficiency. rsc.org | 5-trifluoromethyl-1,2,3-triazoles rsc.org |

| Cyclo-condensation Reactions | Condensation of functionalized precursors with other molecules. nih.gov | Access to complex, fused-ring heterocyclic systems. nih.gov | Indolo[2,3-b]quinoxaline hybrids nih.gov |

Identification of Untapped Biological Targets and Elucidation of Therapeutic Potential

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov This makes this compound a promising starting point for the discovery of new therapeutic agents. Derivatives of trifluoromethylated heterocycles have already shown significant potential. For example, novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. nih.gov Similarly, quinoxaline (B1680401) derivatives containing trifluoromethyl groups have demonstrated anti-tumor activity against breast, lung, and central nervous system cancer cell lines. researchgate.netmdpi.com

Future research is expected to leverage this scaffold to target a broader range of biological pathways. The aldehyde functionality provides a convenient handle for synthesizing a diverse library of derivatives, such as Schiff bases, hydrazones, and more complex heterocyclic systems, for screening against untapped biological targets. The antiviral potential is also significant, as demonstrated by isatin derivatives with a 5-sulfonyl-(3-(trifluoromethyl)piperidin-1-yl) moiety, which have shown high activity against influenza (H1N1), herpes simplex virus (HSV-1), and coxsackievirus B3. mdpi.com The core structure could be instrumental in developing new classes of kinase inhibitors, protease inhibitors, or modulators of protein-protein interactions where the trifluoromethyl group can provide crucial binding interactions.

| Derivative Class | Therapeutic Area | Research Finding |

| Thiazolo[4,5-d]pyrimidines | Oncology | Demonstrated antiproliferative activity against human cancer cell lines. nih.gov |

| Quinoxaline-1,4-di-N-oxides | Oncology | Showed in vitro activity against breast, lung, and CNS tumor cell lines. researchgate.netmdpi.com |

| Isatin-based Sulfonamides | Virology | Exhibited potent antiviral activity against H1N1, HSV-1, and COX-B3. mdpi.com |

Development of Advanced Materials with Tailored Functionalities

The unique properties conferred by organofluorine compounds extend beyond medicine into materials science, including applications in polymers and dyes. nih.gov The this compound structure is a candidate for incorporation into advanced polymers to create materials with specific, tailored functionalities. The presence of the trifluoromethyl group can enhance thermal stability, chemical resistance, and modify the optical and electronic properties of polymeric materials.

A significant area of potential is in the development of Polymers of Intrinsic Microporosity (PIMs). Ladder-type PIMs containing trifluoromethyl and phenylsulfone groups have been synthesized for use in membrane-based gas separation, demonstrating that the inclusion of CF3 groups is a viable strategy for creating materials with high fractional free volumes and gas permeability. canada.ca Future work could involve the polymerization of derivatives of this compound to create novel PIMs or other functional polymers for applications in gas storage, sensing, or as components in organic light-emitting diodes (OLEDs) or photovoltaic devices, where the electron-withdrawing nature of the trifluoromethyl group can be used to tune the polymer's electronic bandgap.

| Material Type | Potential Application | Role of Trifluoromethyl Group |

| Polymers of Intrinsic Microporosity (PIMs) | Membrane Gas Separation | Enhances fractional free volume and gas permeability. canada.ca |

| Functional Polymers | Organic Electronics (OLEDs, Photovoltaics) | Tunes electronic properties and enhances thermal stability. |

| Specialty Dyes | Advanced Imaging/Sensing | Modifies photophysical properties and increases chemical stability. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The traditional drug discovery and materials design processes are often lengthy and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate these endeavors by analyzing complex data and predicting molecular properties. mdpi.comnih.gov These computational approaches can be applied to the this compound scaffold to rapidly explore vast chemical spaces and identify derivatives with optimal properties.

Future research will likely employ generative AI models to design novel molecules de novo that incorporate the this compound core but are optimized for specific biological targets or material properties. nih.gov ML algorithms, trained on large datasets, can predict key parameters such as binding affinity, toxicity, and pharmacokinetic profiles in silico, significantly reducing the number of compounds that need to be synthesized and tested experimentally. mdpi.com Physics-informed ML can further refine these predictions by integrating fundamental physical principles, leading to more accurate models for guiding the autonomous design of new molecules for therapeutic or material applications. nih.gov This computational-first approach promises to make the discovery process more efficient and targeted.

| AI/ML Application | Description | Impact on Discovery |

| Generative Models | Algorithms that create new chemical structures with desired properties from scratch. nih.gov | Accelerates the exploration of novel chemical space for new leads. |

| Predictive Modeling (QSAR/ADMET) | ML models that predict bioactivity and pharmacokinetic properties based on molecular structure. mdpi.com | Reduces timelines and costs by prioritizing promising candidates for synthesis. mdpi.com |

| Physics-Informed ML | Integrates physical simulations with ML to improve the accuracy of predictions like binding affinity. nih.gov | Enhances the reliability of in silico screening and molecular design. |

| Autonomous Molecular Design | Closed-loop systems that integrate AI-guided design, prediction, and automated synthesis/testing. nih.gov | Creates a pathway for rapid, automated discovery of new compounds. |

Expansion into Catalytic Applications and Complexation Studies

The pyridine (B92270) nitrogen and aldehyde oxygen atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry. The formation of metal complexes can unlock novel catalytic activities and lead to the development of functional materials with interesting magnetic or optical properties. The electron-withdrawing trifluoromethyl group can significantly modulate the electronic properties of the resulting metal complexes, influencing their stability and reactivity. chemrxiv.org

Future research will focus on synthesizing and characterizing transition metal complexes of ligands derived from this compound. Studies on related trifluoromethyl-pyrazole ligands have already shown that the coordination chemistry is solvent-dependent and leads to diverse product compositions. chemrxiv.org These new complexes could be investigated for their catalytic activity in various organic transformations, such as oxidation, reduction, or cross-coupling reactions. Catalytic hydrogenation of nitroaromatics, for example, is an area where metal complexes have proven effective. nih.gov Furthermore, the unique electronic and steric environment created by the trifluoromethyl-substituted pyridine ligand could lead to catalysts with novel selectivity or reactivity compared to existing systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.